molecular formula C9H11Cl3N2O B1456050 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one CAS No. 1306738-54-4

2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one

Cat. No.: B1456050
CAS No.: 1306738-54-4
M. Wt: 269.6 g/mol
InChI Key: DKBDLVCTPNEZEA-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one is a chemical compound with the molecular formula C10H13Cl3N2O It is characterized by the presence of a trichloromethyl group attached to an ethanone backbone, which is further substituted with an ethyl and two methyl groups on a pyrazole ring

Scientific Research Applications

2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one typically involves the reaction of 1-ethyl-3,5-dimethylpyrazole with trichloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of new compounds with different functional groups.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pyrazole ring may also interact with aromatic residues in the active site of enzymes, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethyl chloroformate: Used as a reagent in organic synthesis for selective acylation and dealkylation reactions.

    Dicofol: A pesticide with a similar trichloromethyl group, used for its acaricidal properties.

    2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Another reagent used in organic synthesis with similar functional groups.

Uniqueness

2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. Its combination of trichloromethyl and pyrazole functionalities makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,2,2-trichloro-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl3N2O/c1-4-14-6(3)7(5(2)13-14)8(15)9(10,11)12/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBDLVCTPNEZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)C(Cl)(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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